Cas no 1955519-80-8 (2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid)

1955519-80-8 structure
Nome del prodotto:2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid
Numero CAS:1955519-80-8
MF:C9H14F3NO2
MW:225.208173274994
MDL:MFCD29763455
CID:5248210
PubChem ID:122236579
2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexaneacetic acid, α-amino-1-(trifluoromethyl)-
- 2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid
-
- MDL: MFCD29763455
- Inchi: 1S/C9H14F3NO2/c10-9(11,12)8(6(13)7(14)15)4-2-1-3-5-8/h6H,1-5,13H2,(H,14,15)
- Chiave InChI: JJSLAGGYZCUUPH-UHFFFAOYSA-N
- Sorrisi: C(C1(CCCCC1)C(F)(F)F)(N)C(=O)O
2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264558-0.5g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 0.5g |
$1632.0 | 2024-06-18 | |
Enamine | EN300-264558-5g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 5g |
$4930.0 | 2023-09-14 | ||
Enamine | EN300-264558-1g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 1g |
$1701.0 | 2023-09-14 | ||
Enamine | EN300-264558-1.0g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 1.0g |
$1701.0 | 2024-06-18 | |
Enamine | EN300-264558-10.0g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 10.0g |
$7312.0 | 2024-06-18 | |
Ambeed | A1084187-1g |
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 1g |
$1227.0 | 2024-08-03 | |
Enamine | EN300-264558-0.05g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 0.05g |
$1428.0 | 2024-06-18 | |
Enamine | EN300-264558-5.0g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 5.0g |
$4930.0 | 2024-06-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049025-1g |
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 1g |
¥8421.0 | 2023-03-19 | |
Enamine | EN300-264558-0.25g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 0.25g |
$1564.0 | 2024-06-18 |
2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid Letteratura correlata
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
4. Book reviews
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
1955519-80-8 (2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid) Prodotti correlati
- 1260667-40-0(3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid)
- 1356906-16-5(2-2-2-(4-Dibenzob,f1,4thiazepin-11-yl-1-piperazinyl)ethoxyethoxyethanol Fumarate)
- 2680648-51-3(3-(1,3-Dioxolan-2-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2229299-28-7(methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 414910-05-7((1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride)
- 95192-65-7(2-4,Dinitro-6-methoxytoluene)
- 2097937-91-0(bis(methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine) trihydrochloride)
- 223251-22-7(1-2-4-(Chloromethyl)phenoxyethylpiperidine Hydrochloride)
- 1261962-04-2(4-(2-Formylthiophen-4-YL)-3-methylbenzoic acid)
- 1803357-22-3(PDE12-IN-3)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1955519-80-8)2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid

Purezza:99%
Quantità:1g
Prezzo ($):1104.0